2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid
Overview
Description
2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid is an organic compound with the molecular formula C10H9ClO6. This compound is characterized by the presence of two carboxylic acid groups and a chlorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid typically involves the following steps:
Chlorination of Hydroquinone: Hydroquinone is chlorinated to introduce a chlorine atom at the para position.
Etherification: The chlorinated hydroquinone undergoes etherification with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired diacetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Esterification: Formation of ester derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins, where its functional groups contribute to the material properties.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid involves its ability to interact with various molecular targets through its reactive functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(1,4-Phenylenebis(oxy)]diacetic acid: Lacks the chlorine atom, resulting in different reactivity and properties.
Hydroquinone-2,2’-diacetic acid: Similar structure but without the chlorine substitution.
4-(Carboxymethoxy)phenoxyacetic acid: Another derivative with different substitution patterns.
Uniqueness
The presence of the chlorine atom in 2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid imparts unique reactivity and properties, making it distinct from its analogs. This chlorine atom can participate in specific interactions and reactions that are not possible with the non-chlorinated derivatives, enhancing its utility in various applications.
Properties
IUPAC Name |
2-[4-(carboxymethoxy)-3-chlorophenoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO6/c11-7-3-6(16-4-9(12)13)1-2-8(7)17-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNBYVVLXWRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325241 | |
Record name | 2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84794-72-9 | |
Record name | NSC409415 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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